molecular formula C12H13ClF3NO2 B1406566 Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate CAS No. 1672655-80-9

Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate

Cat. No. B1406566
CAS RN: 1672655-80-9
M. Wt: 295.68 g/mol
InChI Key: VLXLKKLZVHBAQE-UHFFFAOYSA-N
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Description

“Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate” is a compound that contains a trifluoromethyl group . Trifluoromethylpyridine (TFMP) derivatives, such as this compound, are used in various industries, including the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . An improved synthetic route to a similar ligand, (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, has been reported . This ligand was used as a highly active and enantioselective catalyst in the addition of arylboronic acids to cyclic N-sulfonylketimines .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse. For example, the Cu (I) complex of a similar ligand has been employed as a catalytic system for conjugate addition to isocyanoalkenes .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Tert-butylpyrroles can be synthesized using tert-butyl acetate and strong acids, a method applicable to pyrroles with negative substituents (Treibs & Schulze, 1970).
  • The synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from various precursors, using tert-butylhydrazine hydrochloride, showcases the reactivity of tert-butyl groups in complex organic syntheses (Martins et al., 2012).

Organic Chemistry and Catalysis

  • The nitration of p-tert-butyltoluene in acetic anhydride, resulting in different tert-butyl-methyl-nitro-phenyl acetates, demonstrates the diverse reactivity and potential applications in organic chemistry (Fischer & Woderer, 1976).
  • A novel high-spin heterometallic cluster incorporating tert-butylate was synthesized, highlighting the potential of tert-butyl groups in metal-organic frameworks and catalysis (Tong et al., 2005).

Environmental Chemistry

  • In a study on the degradation pathways of methyl tert-butyl ether by the UV/H2O2 process, the generation of tert-butyl formate and other byproducts was observed, illustrating the environmental impact and degradation pathways of tert-butyl compounds (Stefan et al., 2000).

Pharmaceutical and Biochemical Research

  • The synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, used in pharmaceutical research, showcases the role of tert-butyl groups in the development of bioactive molecules (Chung et al., 2005).

Future Directions

TFMP derivatives are expected to find many novel applications in the future . They are already widely used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials .

Mechanism of Action

properties

IUPAC Name

tert-butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-10(18)5-9-8(13)4-7(6-17-9)12(14,15)16/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXLKKLZVHBAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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